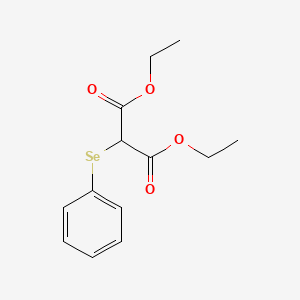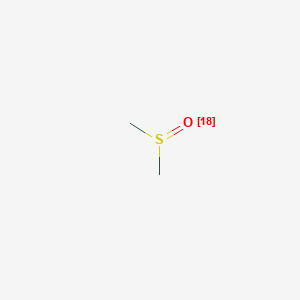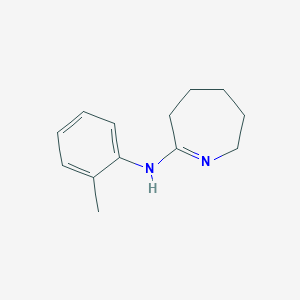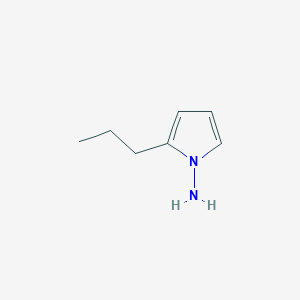
Propanedioic acid, (phenylseleno)-, diethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanedioic acid, (phenylseleno)-, diethyl ester is an organic compound with the molecular formula C13H16O4. It is also known as diethyl phenylmalonate. This compound is a derivative of malonic acid, where the hydrogen atoms of the methylene group are replaced by a phenylseleno group and two ethyl ester groups. It is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Propanedioic acid, (phenylseleno)-, diethyl ester can be synthesized through several methods. One common method involves the reaction of diethyl malonate with phenylselenyl chloride in the presence of a base such as sodium hydride. The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) under reflux conditions. The product is then purified through distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using industrial-scale distillation and crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
Propanedioic acid, (phenylseleno)-, diethyl ester undergoes various chemical reactions, including:
Oxidation: The phenylseleno group can be oxidized to form phenylselenoxide or phenylselenone.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The phenylseleno group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride is a commonly used reducing agent.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Phenylselenoxide, phenylselenone.
Reduction: Diethyl propanedioate, diethyl malonate.
Substitution: Various substituted malonates depending on the nucleophile used.
Scientific Research Applications
Propanedioic acid, (phenylseleno)-, diethyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules. It is also used in the study of reaction mechanisms and kinetics.
Biology: It is used in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: It is used in the development of new drugs and therapeutic agents.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of propanedioic acid, (phenylseleno)-, diethyl ester involves the interaction of its functional groups with various molecular targets. The phenylseleno group can undergo redox reactions, influencing the redox state of the target molecules. The ester groups can participate in hydrolysis reactions, releasing the corresponding acids and alcohols. These interactions can affect the activity and function of the target molecules, leading to various biological and chemical effects.
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: Similar structure but lacks the phenylseleno group.
Dimethyl malonate: Similar structure but with methyl ester groups instead of ethyl ester groups.
Phenylmalonic acid: Similar structure but lacks the ester groups.
Uniqueness
Propanedioic acid, (phenylseleno)-, diethyl ester is unique due to the presence of the phenylseleno group, which imparts distinct chemical and biological properties. The phenylseleno group can participate in unique redox reactions, making this compound valuable in various research applications.
Properties
CAS No. |
89046-37-7 |
|---|---|
Molecular Formula |
C13H16O4Se |
Molecular Weight |
315.23 g/mol |
IUPAC Name |
diethyl 2-phenylselanylpropanedioate |
InChI |
InChI=1S/C13H16O4Se/c1-3-16-12(14)11(13(15)17-4-2)18-10-8-6-5-7-9-10/h5-9,11H,3-4H2,1-2H3 |
InChI Key |
ZXPSYKWTEUQRRD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(=O)OCC)[Se]C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3aR,5R,6R,6aR)-2,2-dimethyl-5-(phenylmethoxymethyl)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B14151490.png)
![5-Methyl-2H-pyrazole-3-carboxylic acid [1-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-meth-(E)-ylidene]-hydrazide](/img/structure/B14151499.png)
![1-[(4-Methylphenyl)sulfonyl]-3-(methylsulfonyl)-2-(propan-2-yl)imidazolidine](/img/structure/B14151506.png)
![N-Methyl-N-[2-methyl-1-(methylsulfanyl)propyl]-N'-(4-nitrophenyl)urea](/img/structure/B14151515.png)

![4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(methyl)amino]phenyl 2-bromobutanoate](/img/structure/B14151535.png)
![11-[4-(3-Hydroxy-3-methylbut-1-yn-1-yl)phenoxy]undecan-1-ol](/img/structure/B14151537.png)
![5-[(2-Hydroxyphenyl)methyl]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B14151540.png)

![4,4'-[(1E,2E)-hydrazine-1,2-diylidenedi(1E)eth-1-yl-1-ylidene]dianiline](/img/structure/B14151544.png)
![Benzene, [1-(difluoromethylene)-3-butenyl]-](/img/structure/B14151547.png)
![N-[(benzyloxy)carbonyl]-L-tryptophyl-N~6~-(tert-butoxycarbonyl)-L-lysine](/img/structure/B14151554.png)
![5-(2-Chloropyrimidin-4-yl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B14151555.png)
